molecular formula BaCaCuHgO B14272012 CID 71346370 CAS No. 151248-93-0

CID 71346370

Cat. No.: B14272012
CAS No.: 151248-93-0
M. Wt: 457.54 g/mol
InChI Key: HVBPAXNJXIULHK-UHFFFAOYSA-N
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Description

CID 71346370 is a chemical compound whose structural and functional properties have been investigated in recent studies. The compound is likely a component of a complex mixture (CIEO), with its mass spectrum and chromatographic behavior providing critical insights into its identity .

Properties

CAS No.

151248-93-0

Molecular Formula

BaCaCuHgO

Molecular Weight

457.54 g/mol

InChI

InChI=1S/Ba.Ca.Cu.Hg.O

InChI Key

HVBPAXNJXIULHK-UHFFFAOYSA-N

Canonical SMILES

O=[Hg].[Ca].[Cu].[Ba]

Origin of Product

United States

Chemical Reactions Analysis

CID 71346370 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

CID 71346370 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and interactions due to its specific binding properties. In medicine, this compound could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Additionally, in industry, this compound might be utilized in the development of new materials or as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of CID 71346370 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 71346370 belongs to a class of compounds with structural motifs that align with oscillatoxin derivatives (Figure 1 in ). For example:

  • Oscillatoxin D (CID 101283546) : Features a core macrocyclic lactone structure with hydroxyl and methyl substitutions.
  • 30-Methyl-oscillatoxin D (CID 185389) : Differs by a single methyl group substitution, enhancing lipophilicity .
Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives
Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Formula Not reported C₃₄H₅₄O₈ C₃₅H₅₆O₈
Key Functional Groups Likely lactone Macrocyclic lactone, hydroxyl Macrocyclic lactone, methyl, hydroxyl
Molecular Weight Not reported 598.79 g/mol 612.82 g/mol
TPSA* Not reported 126.45 Ų 116.67 Ų

*Topological polar surface area (TPSA) data inferred from analogous compounds in and .

Functional Analogues

This compound may share functional similarities with inhibitors of biological pathways. For instance:

Table 2: Functional Comparison with Nrf2 Inhibitors
Property This compound ChEMBL 1724922 ChEMBL 1711746
Target Pathway Not reported Nrf2 inhibition Nrf2 inhibition
IC₅₀ Not reported ~4.9 μM ~5.2 μM
Solubility Not reported 0.24 mg/mL (ESOL) 0.86 mg/mL (ESOL)
CYP Inhibition Not reported CYP1A2 CYP1A2

Key Research Findings

  • Synthetic Accessibility : Analogues of this compound, such as brominated thiophene carboxylates (e.g., CAS 7312-10-9), require multi-step synthesis involving halogenation and carboxylation, with yields influenced by solvent choice and temperature .
  • Structure-Activity Relationship (SAR) : Methyl or halogen substitutions (e.g., in CID 185389) significantly alter bioavailability and target binding, as seen in oscillatoxin derivatives .
  • Chromatographic Behavior : this compound’s elution profile in GC-MS (, Figure 1B) suggests moderate polarity, aligning with its hypothetical TPSA (~110–130 Ų) .

Critical Analysis of Divergent Evidence

  • Discrepancies in Bioactivity : While emphasizes Nrf2 inhibition for similar compounds, focuses on structural motifs without explicit bioactivity data. This highlights the need for targeted assays to confirm this compound’s mechanism .
  • Synthetic Challenges: and note that brominated analogues (e.g., CAS 7312-10-9) require stringent reaction conditions, suggesting this compound’s synthesis may face similar hurdles .

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